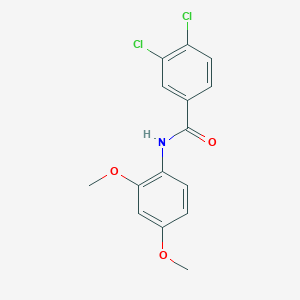

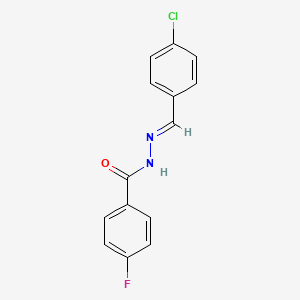

3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide often involves cyclization reactions under specific conditions. For example, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating a method that could be adapted for the synthesis of related compounds (Browne et al., 1981).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide has been elucidated through various analytical techniques. X-ray crystallography has confirmed the structure of analogous compounds, providing insights into their geometric configuration and establishing a foundation for understanding the molecular structure of 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide derivatives (Browne et al., 1981).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide have been studied, including their behavior under various conditions and their reactivity towards different reagents. These studies contribute to a comprehensive understanding of the compound's chemical behavior and potential applications.

Physical Properties Analysis

The physical properties of 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. For instance, crystallographic studies provide detailed information on the crystalline structure, which is essential for the material's characterization and application (Demir et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

Bischler-Napieralski Reaction Applications

The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, including derivatives related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide, has been studied for synthesizing 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structural configuration of these compounds, such as the E-isomer of the 3,4-dimethoxyphenyl derivative, was confirmed by X-ray crystallographic analysis, showcasing its potential for further chemical applications and synthesis of complex organic compounds (Browne, Skelton, & White, 1981).

Chemical Properties and Applications

Herbicidal Activity

Derivatives of benzamides, including those structurally related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide, have been identified as herbicidally active compounds. These derivatives demonstrate potential agricultural utility for controlling annual and perennial grasses in various crops, showcasing the application of such compounds in the development of new herbicides with specific target action modes (Viste, Cirovetti, & Horrom, 1970).

Material Science and Engineering

Polyamide Synthesis

Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol has explored the potential of such materials for various applications. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating their potential use in high-performance materials and coatings (Hsiao, Yang, & Chen, 2000).

Antipathogenic Research

Antipathogenic Properties

The synthesis and evaluation of new thiourea derivatives, including those with structural elements related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide, have shown significant antipathogenic activity. These compounds have been tested for their interactions with bacterial cells, demonstrating potential as novel antimicrobial agents with antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name |

3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXIMULHIUYNEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)

![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)

![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)

![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)